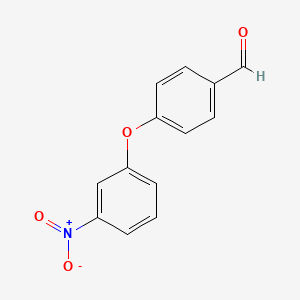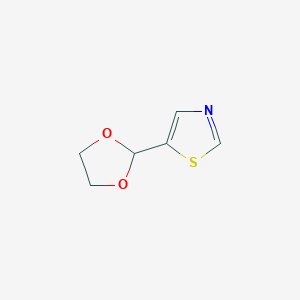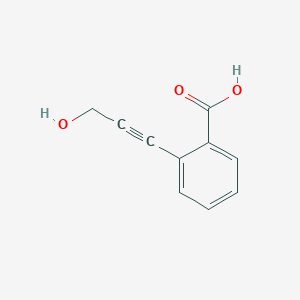
2-Isobutoxy-5-methylbenzaldehyde
Descripción general
Descripción
2-Isobutoxy-5-methylbenzaldehyde is a chemical compound with the CAS Number: 1340411-54-2 . It has a molecular weight of 192.26 and is in liquid form . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H16O2/c1-9(2)8-14-12-5-4-10(3)6-11(12)7-13/h4-7,9H,8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a liquid . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the searched resources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
2-Isobutoxy-5-methylbenzaldehyde, while not directly studied in the available literature, is structurally related to various methylbenzaldehydes which have been extensively researched. These compounds serve as precursors or intermediates in the synthesis of complex organic molecules and materials. For instance, methylbenzaldehydes form through sequential aldol condensations and subsequent dehydrocyclization during ethanol upgrading reactions, highlighting their role in producing value-added chemicals from bioethanol (Takahiko Moteki, A. Rowley, D. Flaherty, 2016). Additionally, derivatives of 2-hydroxy-3-isobornyl-5-methylbenzaldehyde have been synthesized, with a comparative evaluation of their radical scavenging and antioxidant activities, showcasing their potential in biomedical applications (E. V. Buravlev, O. G. Shevchenko, 2019).
Fluorescent Sensing and Biological Applications
Compounds structurally related to this compound have been explored for their fluorescent sensing capabilities. For example, a Schiff base compound derived from a methylbenzaldehyde analog has been used as a highly selective and sensitive pH-responsive fluorescent sensor, valuable for studying biological organelles (Uday Saha et al., 2011). This demonstrates the potential of structurally similar compounds in developing fluorescent probes for biological and chemical sensing applications.
Nonlinear Optical Materials
Research into the nonlinear optical (NLO) properties of 2-hydroxy-5-methylbenzaldehyde derivatives has revealed significant insights into their potential as materials for photonic applications. Studies have focused on their first and second order hyperpolarizabilities, exploring the molecular basis of their NLO behavior and their potential as optical limiting materials (D. Jayareshmi, H. Robert, D. Aruldhas, 2021). This area of research underscores the versatility of methylbenzaldehyde derivatives in contributing to advancements in optical technologies.
Propiedades
IUPAC Name |
5-methyl-2-(2-methylpropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)8-14-12-5-4-10(3)6-11(12)7-13/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZRIIBKTKSFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1441748.png)
![8-Bromotetrazolo[1,5-a]pyridine](/img/structure/B1441750.png)
![2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid](/img/structure/B1441752.png)



![2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441758.png)
![3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441759.png)
![2-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441761.png)
![3-[(2-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441762.png)
![3-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441765.png)
![3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441766.png)
![2-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1441767.png)
